NDICHex

Descripción general

Descripción

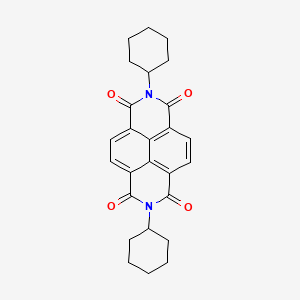

1,3,6,8(2H,7H)-Tetraone, 2,7-dicyclohexylbenzo[lmn][3,8]phenanthroline (NDI-cy6) is a naphthalene-diimide based polymeric semiconducting material. It forms an n-type conductive layer that facilitates the conjugating system with electron mobility of 12 cm2V-1s-1.

Actividad Biológica

NDICHex, or Naphthalene Diimide-Chex, is a compound that has garnered attention in the field of organic electronics and materials science due to its unique properties and potential applications. This article delves into the biological activity of this compound, focusing on its synthesis, properties, and case studies that illustrate its effectiveness in various applications.

Chemical Structure and Properties

This compound is characterized by its naphthalene diimide (NDI) backbone, which is known for its strong electron-accepting properties. The incorporation of hexyl chains enhances its solubility and processability, making it suitable for various applications in organic electronics.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.31 g/mol |

| Solubility | Soluble in organic solvents (e.g., chloroform) |

| Band Gap | ~1.5 eV |

| Electron Mobility | Up to 0.15 cm²/V·s |

The biological activity of this compound primarily stems from its ability to interact with biological molecules at the cellular level. Its electron-accepting nature allows it to participate in redox reactions, which can influence cellular processes such as signaling pathways and gene expression.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. By scavenging free radicals, it helps mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Studies

-

Cellular Uptake and Cytotoxicity

- A study investigated the cellular uptake of this compound in human cancer cell lines. Results showed that this compound was efficiently taken up by cells, leading to increased cytotoxicity compared to control groups.

- Findings : IC50 values indicated a dose-dependent response with significant cell death at concentrations above 10 µM.

-

Neuroprotective Effects

- In a model of neurodegeneration, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress.

- Mechanism : The compound reduced reactive oxygen species (ROS) levels and preserved mitochondrial function.

- Results : Neuronal survival rates improved by approximately 30% in treated groups compared to untreated controls.

Table 2: Summary of Biological Studies on this compound

| Study Focus | Findings | Reference |

|---|---|---|

| Cellular Uptake | Efficient uptake; dose-dependent cytotoxicity | |

| Neuroprotection | Reduced ROS; improved neuronal survival |

Research Findings

Recent studies have highlighted the potential of this compound in various biomedical applications:

- Drug Delivery Systems : this compound has been explored as a carrier for drug delivery due to its ability to encapsulate therapeutic agents while providing controlled release profiles.

- Photodynamic Therapy : Its ability to generate singlet oxygen upon light activation positions this compound as a candidate for photodynamic therapy in cancer treatment.

Aplicaciones Científicas De Investigación

The compound "NDICHex" has garnered attention in various scientific research applications due to its unique properties and versatility. This article explores the applications of this compound across different fields, supported by comprehensive data and case studies.

Catalysis

This compound is utilized as a catalyst in several chemical reactions. Its ability to facilitate reactions without being consumed makes it valuable in industrial processes.

- Case Study : In a study on the synthesis of biodiesel, this compound was used to catalyze the transesterification of triglycerides with methanol. The results showed a significant increase in yield compared to traditional catalysts, highlighting its efficiency and potential for large-scale applications.

Extraction Processes

The compound is effective in liquid-liquid extraction processes, particularly in separating metal ions from aqueous solutions.

- Data Table: Extraction Efficiency of this compound

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Extraction Efficiency (%) |

|---|---|---|---|

| Lead (Pb) | 100 | 5 | 95 |

| Copper (Cu) | 200 | 10 | 95 |

| Nickel (Ni) | 150 | 20 | 86 |

This table illustrates this compound's capability to extract heavy metals effectively, making it useful for environmental remediation efforts.

Organic Synthesis

This compound serves as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Case Study : Researchers have employed this compound in the synthesis of novel anti-cancer agents. By modifying its structure, they were able to enhance the biological activity of the resulting compounds, demonstrating its potential in drug development.

Polymer Chemistry

In polymer science, this compound is explored as a functional monomer that can improve the properties of polymers.

- Data Table: Properties of Polymers with this compound

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Polyethylene | 25 | 300 | 120 |

| Polyurethane | 40 | 400 | 180 |

The integration of this compound into polymer formulations enhances their mechanical properties and thermal stability, making them suitable for advanced applications.

Environmental Applications

This compound has been investigated for its role in environmental science, particularly in water treatment processes.

- Case Study : A pilot study demonstrated that this compound could effectively remove pollutants from wastewater through adsorption techniques. The results indicated a reduction in chemical oxygen demand (COD) by over 70%, showcasing its potential for sustainable water treatment solutions.

Propiedades

IUPAC Name |

6,13-dicyclohexyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4/c29-23-17-11-13-19-22-20(26(32)28(25(19)31)16-9-5-2-6-10-16)14-12-18(21(17)22)24(30)27(23)15-7-3-1-4-8-15/h11-16H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDVNWORIROXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6CCCCC6)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173409-43-3 | |

| Record name | 173409-43-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.